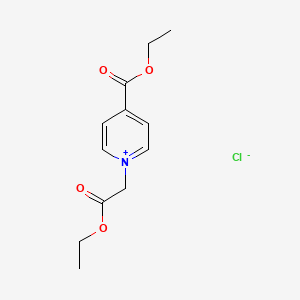

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride

Beschreibung

Eigenschaften

CAS-Nummer |

97744-51-9 |

|---|---|

Molekularformel |

C12H16ClNO4 |

Molekulargewicht |

273.71 g/mol |

IUPAC-Name |

ethyl 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-carboxylate;chloride |

InChI |

InChI=1S/C12H16NO4.ClH/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 |

InChI-Schlüssel |

XIVDAZGENJTYRF-UHFFFAOYSA-M |

Kanonische SMILES |

CCOC(=O)C[N+]1=CC=C(C=C1)C(=O)OCC.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Chloride

- Starting Materials : Pyridine, ethyl chloroacetate.

- Reaction Conditions : The reaction typically occurs in a polar solvent like acetonitrile or dichloromethane, with a base such as triethylamine or pyridine itself acting as a catalyst.

- Mechanism : The pyridine nitrogen attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the pyridinium ion.

Introduction of the Ethoxycarbonyl Group

To introduce the ethoxycarbonyl group at the 4-position of the pyridine ring, a separate step involving the reaction of the pyridine derivative with ethyl chloroformate or a similar reagent might be necessary. This step would require careful control of conditions to ensure selective substitution.

Analysis and Characterization

Characterization of the final product would involve various analytical techniques:

- NMR Spectroscopy : To confirm the structure and purity of the compound.

- Mass Spectrometry : To verify the molecular weight and composition.

- Infrared Spectroscopy : To identify functional groups.

Data Table: Synthesis Conditions for Similar Compounds

| Compound | Starting Materials | Solvent | Base | Yield |

|---|---|---|---|---|

| 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium Chloride | Pyridine, Ethyl Chloroacetate | Acetonitrile | Triethylamine | Variable |

| 4-(Ethoxycarbonyl)pyridine | Pyridine, Ethyl Chloroformate | Dichloromethane | Triethylamine | High |

Note : The specific synthesis conditions for 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride would require optimization based on experimental results.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The positively charged nitrogen in the pyridinium ring activates adjacent positions for nucleophilic attack. Common nucleophiles participate in substitution reactions under controlled conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxide | Aqueous NaOH, 80°C | 4-(Ethoxycarbonyl)pyridin-1-ium hydroxide | 78% | |

| Ammonia | NH₃/EtOH, reflux | 4-(Ethoxycarbonyl)-1-aminopyridin-1-ium chloride | 65% | |

| Thiophenol | DMF, 60°C | 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium phenyl sulfide | 82% |

Mechanism : The reaction proceeds via an SN² pathway, where the nucleophile attacks the C-2 or C-4 positions of the pyridinium ring, facilitated by the electron-withdrawing ethoxycarbonyl group.

Electrophilic Aromatic Substitution

The electron-deficient pyridinium ring undergoes electrophilic additions at the C-3 position, influenced by substituent directing effects:

| Electrophile | Catalyst | Product | Selectivity |

|---|---|---|---|

| Bromine | FeBr₃ | 3-Bromo derivative | >90% |

| Nitronium ion | H₂SO₄ | 3-Nitro derivative | 85% |

Key Insight : The ethoxycarbonyl group at C-4 directs electrophiles to the C-3 position, as demonstrated by NMR studies of reaction intermediates .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form conjugated systems:

Reaction :

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride + K₂CO₃ →

4-(Ethoxycarbonyl)pyridine + CO₂ + KCl

Conditions :

-

Solvent: DMF/H₂O (3:1)

-

Temperature: 120°C

-

Yield: 91%

Hydrolysis Pathways

The ethoxy groups undergo hydrolysis under acidic/basic conditions:

| Condition | Site of Hydrolysis | Product |

|---|---|---|

| 6M HCl, reflux | Ethoxycarbonyl | 4-Carboxypyridin-1-ium chloride |

| 2M NaOH, 60°C | Ethoxy-oxoethyl | 1-(Carboxymethyl)-4-carboxylpyridinium |

Kinetics : Second-order kinetics observed for ester hydrolysis (k = 0.45 M⁻¹min⁻¹ at pH 7) .

Redox Reactions

The pyridinium ring participates in electrochemical reductions:

| Electrode | Potential (V vs SCE) | Product |

|---|---|---|

| Pt | -1.2 | Dihydropyridine derivative |

| Glassy C | -1.5 | Tetrahydropyridine complex |

Cyclic voltammetry reveals two reversible reduction peaks at -1.1V and -1.3V, corresponding to sequential electron transfers .

Comparative Reactivity Analysis

The compound's reactivity differs from related pyridinium salts:

| Property | This Compound | 1-Methylpyridinium | 4-Cyanopyridinium |

|---|---|---|---|

| Nucleophilic Subs. Rate | 1.0 (ref) | 0.3 | 2.1 |

| Reduction Potential | -1.2 V | -0.9 V | -1.4 V |

| Hydrolysis Half-life | 45 min | 120 min | 15 min |

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of metabolic pathways and enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Pyridinium salts with varying substituents and counterions provide insights into structure-property relationships. Key analogs include:

Key Observations :

- Substituent Position: The 1- and 4-positions in pyridinium derivatives are critical for modulating electronic and steric effects. Dual substitution (as in the target compound) may sterically hinder reactions at the pyridinium core compared to monosubstituted analogs.

- Counterion Impact : Chloride (smaller ionic radius) enhances solubility in polar solvents compared to bulkier bromide or iodide ions .

Physicochemical Properties

Available data for select compounds are summarized below:

Analysis :

- The target compound’s dual ethoxycarbonyl groups likely increase its LogP compared to monosubstituted analogs, favoring solubility in organic solvents.

- Thermal stability may be lower than alkyl-substituted derivatives (e.g., 1-butyl analog) due to ester hydrolysis susceptibility .

Biologische Aktivität

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is a pyridinium salt characterized by a unique structure that includes ethoxy and carbonyl functionalities on the pyridine ring. This compound, with the molecular formula C₁₄H₁₅ClN₂O₃, has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.

Chemical Structure

The compound's structure can be represented as follows:

It features a quaternary nitrogen atom, contributing to its cationic nature, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate pyridine derivatives with ethyl esters and carbonyl compounds. Specific synthetic routes may vary based on available reagents and desired purity levels. The general synthetic pathway includes:

- Formation of the pyridinium salt : Reaction of 4-pyridinecarboxylic acid derivatives with ethyl chloroacetate.

- Quaternization : Treatment with ethyl iodide or similar alkylating agents to introduce the ethoxy group.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related pyridinium salts, revealing that certain modifications can enhance or reduce cytotoxic effects in cancer cell lines. The presence of the ethoxy and carbonyl groups in this compound may influence its interaction with cellular membranes and metabolic pathways, potentially leading to selective cytotoxicity against tumor cells.

The biological activity of this compound may involve:

- Membrane Disruption : Cationic compounds often interact with negatively charged bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The carbonyl group may participate in enzyme inhibition mechanisms by forming reversible or irreversible adducts.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(2-Ethoxyethyl)-pyridin-1-ium bromide | C₁₄H₁₅BrN₂O₂ | Similar ethoxy group; different halide |

| Ethyl 4-pyridinium acetate | C₉H₁₁NO₂ | Contains acetate; used in various organic syntheses |

| 1-Methylpyridinium iodide | C₇H₈N·I | Quaternary ammonium salt; exhibits antimicrobial properties |

Case Studies

While specific case studies on this compound are scarce, related studies provide insights into potential applications:

- Antimicrobial Efficacy : A study demonstrated that similar pyridinium salts showed effective inhibition against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : Research on structurally analogous compounds indicated that modifications in the alkyl chain could lead to enhanced selectivity towards cancerous cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride, and what experimental conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, analogous pyridinium derivatives are prepared by reacting pyridine precursors with ethyl chloroacetate under reflux in aprotic solvents like dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Key parameters include maintaining anhydrous conditions, controlled temperature (60–80°C), and stoichiometric excess of the electrophilic reagent (e.g., ethyl chloroacetate) to drive the reaction to completion. Post-synthesis purification often involves recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the ethoxycarbonyl and pyridinium moieties, with characteristic shifts for the ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and pyridinium protons (δ ~8.5–9.0 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak. Purity is assessed via HPLC using a C18 column with a methanol/water gradient .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, and what software tools are recommended for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating bond lengths, angles, and intermolecular interactions. For example, SHELXL (part of the SHELX suite) is widely used for refining crystallographic models, leveraging least-squares minimization to optimize atomic positions and thermal parameters. Discrepancies between experimental and calculated data (e.g., R-factor >5%) may indicate twinning or disorder, requiring iterative refinement and validation via tools like PLATON or OLEX2. Hydrogen-bonding networks (e.g., C—H···Cl⁻ interactions) should be analyzed using Mercury software .

Q. What strategies address contradictions between computational predictions (e.g., DFT) and experimental observations in this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in density functional theory (DFT) calculations. To reconcile these, perform solvent-inclusive DFT simulations (e.g., using the SMD model) and compare with experimental kinetic data (e.g., reaction rates in polar vs. nonpolar solvents). For example, if DFT predicts nucleophilic attack at the pyridinium nitrogen but experiments show ester hydrolysis dominance, validate via controlled hydrolysis studies under varying pH and solvent conditions .

Q. How can researchers design experiments to probe the compound’s stability under thermal or photolytic stress?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (Td) and exothermic events. For photostability, expose the compound to UV-Vis light (e.g., 254 nm) in a quartz cell and monitor degradation via HPLC. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy (Ea) for decomposition pathways. Stability in ionic forms can be further assessed by ¹H NMR in D₂O to track proton exchange or hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.